molecular formula C6H6O3 B1234500 Isolevoglucosenone

Isolevoglucosenone

Cat. No. B1234500
M. Wt: 126.11 g/mol
InChI Key: LCOGJKFAVXDKBI-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isolevoglucosenone is an anhydrohexose and a deoxyketohexose.

Scientific Research Applications

Conversion and Chemical Manipulation

  • Isolevoglucosenone is produced from levoglucosenone using Wharton rearrangement chemistry, highlighting its potential in chemical synthesis and transformations (Ma et al., 2015).

Synthesis of Biologically Important Compounds

  • It serves as a precursor in the synthesis of 3-deoxy-(1→2)-2-S-thiodisaccharides, suggesting its importance in creating bioactive molecules (Witczak et al., 2000).

Pyrolytic Deformylation Studies

  • Computational studies on the pyrolytic deformylations of levoglucosenone and isolevoglucosenone provide insights into their stability and reaction pathways, which is crucial for their application in thermal processes (Sarotti, 2014).

Enone Moiety Manipulation

  • The manipulation of the enone moiety of levoglucosenone, including its conversion to isolevoglucosenone, is explored, highlighting its versatility in chemical reactions (Ma et al., 2018).

Role in Synthesis of Disaccharides

  • Isolevoglucosenone is used in the synthesis of various disaccharides, demonstrating its utility in complex carbohydrate chemistry (Demange et al., 2003).

Template for Construction of C-Linked Disaccharides

  • Its role as a template for the convergent synthesis of C-linked disaccharides shows its application in the creation of disaccharide mimetics (Awad et al., 2006).

Applications in Synthesis of Imino-C-Disaccharides

  • Isolevoglucosenone facilitates the synthesis of directly linked imino-C-disaccharides, a novel class of compounds (Cardona et al., 2003).

properties

Product Name

Isolevoglucosenone

Molecular Formula

C6H6O3

Molecular Weight

126.11 g/mol

IUPAC Name

(1R,5R)-6,8-dioxabicyclo[3.2.1]oct-3-en-2-one

InChI

InChI=1S/C6H6O3/c7-4-1-2-6-8-3-5(4)9-6/h1-2,5-6H,3H2/t5-,6-/m1/s1

InChI Key

LCOGJKFAVXDKBI-PHDIDXHHSA-N

Isomeric SMILES

C1[C@@H]2C(=O)C=C[C@H](O1)O2

Canonical SMILES

C1C2C(=O)C=CC(O1)O2

synonyms

1,6-anhydro-2,3-dideoxy-beta-D-glycero-hex-3-enopyran-4-ulose
1,6-anhydro-2,3-dideoxyhex-3-enopyran-4-ulose
isolevoglucosenone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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